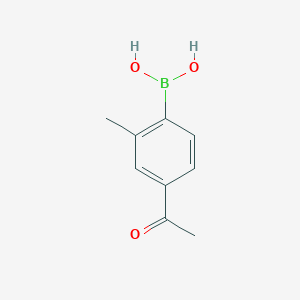
4-Acetyl-2-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (–B(OH)2) attached to a phenyl ring substituted with acetyl and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
4-Acetyl-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-acetyl-2-methylphenyl bromide) is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.
Another method involves the direct borylation of aromatic compounds using boron reagents.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is particularly favored due to its high yield and compatibility with various functional groups. Additionally, continuous flow processes and automated synthesis platforms are employed to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
4-Acetyl-2-methylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
4-Acetyl-2-methylphenylboronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-acetyl-2-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors for detecting sugars and other biomolecules . The boronic acid group can also participate in catalytic cycles, facilitating the formation of new carbon-carbon bonds in organic synthesis .
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an acetyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of an acetyl group.
4-Acetylphenylboronic acid: Lacks the methyl group present in 4-acetyl-2-methylphenylboronic acid.
Uniqueness
This compound is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct properties that can be advantageous in specific synthetic and research applications .
属性
IUPAC Name |
(4-acetyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXHEAOPLVLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
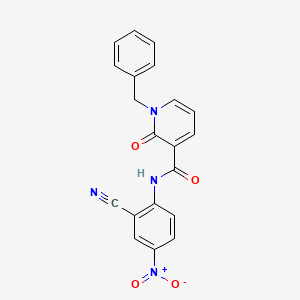
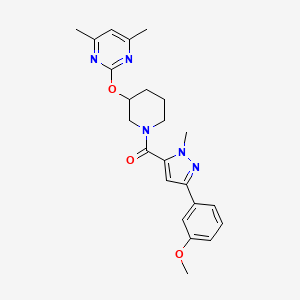
![2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2758632.png)
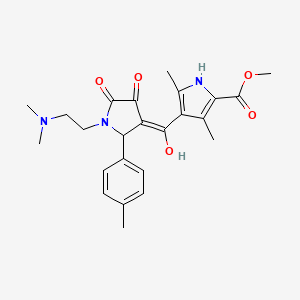
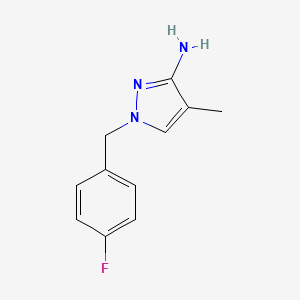
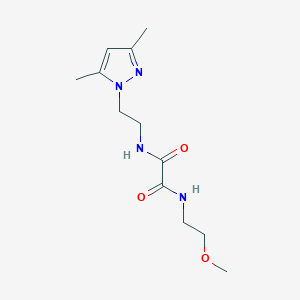
![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)
![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2758637.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)
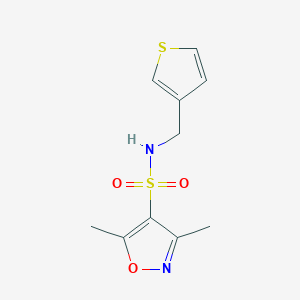
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
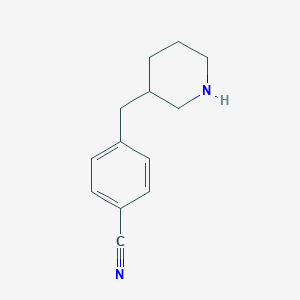
![2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide](/img/structure/B2758647.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)
